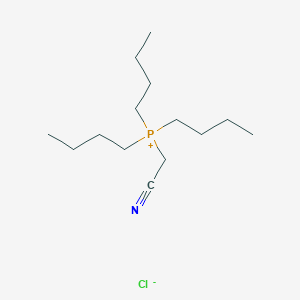

Tributyl(cyanomethyl)phosphonium Chloride

Übersicht

Beschreibung

Tributyl(cyanomethyl)phosphonium Chloride is a chemical compound with the molecular formula C14H29ClNP and a molecular weight of 277.82 g/mol. It is a white to almost white crystalline powder that is soluble in methanol. This compound is known for its utility in various chemical reactions and scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tributyl(cyanomethyl)phosphonium Chloride can be synthesized through the reaction of cyanomethyltributylphosphine with hydrochloric acid. The reaction typically involves mixing the phosphine with hydrochloric acid in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure purity and yield. The production involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.

Analyse Chemischer Reaktionen

Phase Transfer Catalysis

As a phase transfer catalyst, tributyl(cyanomethyl)phosphonium chloride enhances the efficiency of reactions by enabling the transfer of reactants between aqueous and organic phases. This property is particularly useful in various organic synthesis applications, including:

-

Nucleophilic Substitution Reactions : The catalyst can facilitate nucleophilic attacks on electrophiles by increasing the concentration of the nucleophile in the organic phase.

-

Cyanosilylation of Carbonyl Compounds : This reaction involves the addition of cyanide to carbonyl compounds in the presence of this compound, yielding cyanohydrin silyl ethers with high yields .

Comparative Analysis of Related Compounds

The following table summarizes some related phosphonium salts and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trimethylphenylphosphonium Chloride | C₁₁H₁₄ClNP | Used in phase transfer catalysis |

| Tetra-n-butylammonium Bromide | C₁₆H₃₄BrN | Commonly used as a phase transfer catalyst |

| Triphenylphosphine | C₁₈H₁₅P | Widely utilized in organic synthesis and catalysis |

This compound stands out due to its specific structural features that enhance its reactivity compared to other phosphonium salts, particularly in synthetic organic chemistry and biochemical studies.

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and coatings that benefit from its unique properties, enhancing durability and performance .

Environmental Chemistry

The compound also plays a role in environmental chemistry by aiding in the remediation of contaminated sites through stabilization of heavy metals and other pollutants, contributing to environmental protection efforts .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent:

TBPC is utilized as a versatile reagent in organic synthesis. It facilitates the formation of complex molecules, which is crucial in pharmaceutical development. Its ability to act as a phase transfer catalyst allows for reactions between reactants in different phases, enhancing reaction efficiency and yield .

Case Study:

A study demonstrated the effectiveness of TBPC in synthesizing various cyanomethylated compounds through nucleophilic substitution reactions. The results indicated high yields and selectivity, showcasing TBPC's potential as a reliable reagent in synthetic chemistry .

Electrochemistry

Ionic Liquids:

TBPC is employed in the creation of ionic liquids, which are essential for improving the efficiency of electrochemical processes. These ionic liquids have applications in energy storage systems, such as batteries and supercapacitors, where they enhance conductivity and stability .

Research Findings:

Research has shown that incorporating TBPC into electrolyte formulations can significantly improve the electrochemical performance of lithium-ion batteries by increasing ionic conductivity and reducing viscosity .

Biological Applications

Cell Membrane Permeability:

As a phosphonium salt, TBPC plays a vital role in studies related to cell membrane permeability. It aids in drug delivery systems by enhancing the uptake of therapeutic agents into cells, thereby improving their efficacy .

Therapeutic Efficacy:

In preclinical studies, TBPC has been evaluated for its ability to enhance the bioavailability of certain drugs. The findings suggest that TBPC-modified formulations can lead to better therapeutic outcomes compared to traditional delivery methods .

Material Science

Advanced Materials Development:

TBPC is utilized in the development of advanced materials, including polymers and coatings. Its unique properties contribute to improved durability and performance characteristics of these materials .

Applications in Coatings:

Research indicates that incorporating TBPC into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in protective coatings and composite materials .

Environmental Chemistry

Remediation Efforts:

TBPC plays a significant role in environmental chemistry, particularly in the remediation of contaminated sites. It helps stabilize heavy metals and other pollutants, facilitating their removal from contaminated environments .

Case Studies:

Several studies have documented the use of TBPC in soil remediation processes where it effectively binds heavy metals, reducing their bioavailability and toxicity . This application underscores TBPC's potential contribution to environmental protection efforts.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Phase transfer catalyst | Enhanced reaction efficiency |

| Electrochemistry | Ionic liquid formulation | Improved conductivity for energy storage |

| Biological Applications | Drug delivery systems | Increased cell membrane permeability |

| Material Science | Polymer and coating development | Enhanced durability and performance |

| Environmental Chemistry | Remediation of contaminated sites | Stabilization of heavy metals |

Wirkmechanismus

Tributyl(cyanomethyl)phosphonium Chloride is unique in its structure and reactivity compared to other similar compounds such as Tributylphosphine and Tributylphosphine oxide. Its ability to undergo a wide range of reactions and its utility in various applications make it a valuable compound in scientific research and industry.

Vergleich Mit ähnlichen Verbindungen

Tributylphosphine

Tributylphosphine oxide

Tributylphosphonium salts

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

Tributyl(cyanomethyl)phosphonium chloride (TBPC) is a quaternary phosphonium salt that has garnered attention for its potential applications in various biological contexts. This article explores the biological activity of TBPC, focusing on its antibacterial, cytotoxic, and therapeutic properties based on recent research findings.

TBPC is characterized by its phosphonium cation, which contributes to its unique biological interactions. The presence of the cyanomethyl group enhances its lipophilicity and allows for better membrane penetration, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈ClN |

| Molecular Weight | 233.73 g/mol |

| State | Solid |

| Solubility | Soluble in water and organic solvents |

Antibacterial Activity

Recent studies have demonstrated that TBPC exhibits significant antibacterial activity against a range of pathogenic bacteria. Its mechanism of action is primarily attributed to its ability to disrupt bacterial membranes, leading to cell death.

- Mechanism of Action : TBPC interacts with the negatively charged components of bacterial membranes, causing membrane destabilization and increased permeability. This results in the leakage of cellular contents and ultimately cell lysis.

- Efficacy Against Resistant Strains : TBPC has shown effectiveness against multidrug-resistant (MDR) strains, making it a promising candidate for treating infections caused by ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics.

Case Study: Antibacterial Testing

In a study assessing the Minimum Inhibitory Concentration (MIC) of TBPC against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 4.0 |

These results indicate that TBPC possesses potent antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

The cytotoxic effects of TBPC have been evaluated in various human cell lines. Its selectivity towards bacterial cells over mammalian cells highlights its potential as a therapeutic agent with minimal side effects.

- Cell Line Testing : Cytotoxicity assays conducted on HepG2 (human liver) and COS-7 (monkey kidney) cell lines revealed that TBPC exhibited low cytotoxicity with selectivity indices greater than 10, indicating a favorable therapeutic window.

- Mechanism of Cytotoxicity : The cytotoxic effects are believed to arise from the accumulation of TBPC in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Therapeutic Potential

The unique properties of TBPC suggest several potential therapeutic applications:

- Antimicrobial Agent : Given its effectiveness against MDR bacteria, TBPC could be developed into a novel antimicrobial treatment.

- Cancer Therapy : The ability to target mitochondria positions TBPC as a candidate for drug delivery systems aimed at cancer cells, enhancing the efficacy of existing chemotherapeutics.

Eigenschaften

IUPAC Name |

tributyl(cyanomethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHWNYYARSRCKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469166 | |

| Record name | (Cyanomethyl)tributylphosphonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-61-0 | |

| Record name | 82358-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyanomethyl)tributylphosphonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyltri-n-butylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.